

Benchmarking SR-717 Free Acid: A Comparative Guide to STING Agonists

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Compound of Interest

Compound Name: SR-717 free acid

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **SR-717 Free Acid**'s Performance Against Other Known STING Agonists with Supporting Experimental Data.

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology. STING agonists are being actively investigated for their ability to induce robust anti-tumor immune responses. This guide provides a comparative analysis of **SR-717 free acid**, a non-nucleotide STING agonist, against other well-characterized STING activators, including the endogenous ligand 2'3'-cGAMP and the synthetic agonist diABZI. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies in cancer immunotherapy and related fields.

Performance Comparison of STING Agonists

The efficacy of STING agonists can be evaluated through various in vitro and in vivo parameters. Key metrics include the half-maximal effective concentration (EC50) for inducing downstream signaling, the magnitude of cytokine production, and the extent of tumor growth inhibition in animal models. The following tables summarize the available quantitative data for **SR-717 free acid** and other prominent STING agonists.

Agonist	Chemical Class	EC50 (IFN- β Induction)	Cell Line	Reference
SR-717 free acid	Non-nucleotide	2.1 μ M	ISG-THP1 (WT)	[1]
2.2 μ M	ISG-THP1 (cGAS KO)	[1]		
2'3'-cGAMP	Cyclic Dinucleotide (CDN)	~2.5 μ M (reported for IFN- β induction in THP-1 cells)	THP-1	[2]
diABZI	Non-nucleotide	130 nM (human), 186 nM (mouse)	Human PBMCs, Mouse cells	

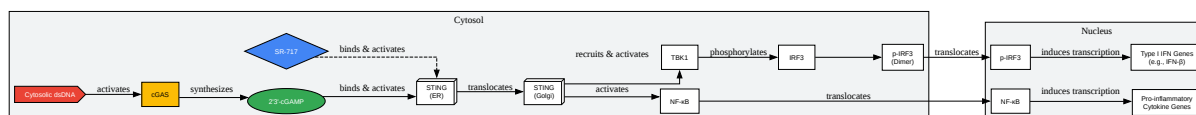
Table 1: In Vitro Activity of STING Agonists. This table presents the EC50 values for IFN- β induction, a key downstream effector of STING activation, for **SR-717 free acid**, the natural STING ligand 2'3'-cGAMP, and the synthetic agonist diABZI. Lower EC50 values indicate higher potency.

Agonist	Tumor Model	Administration Route	Dose	Tumor Growth Inhibition	Reference
SR-717	B16F10 Melanoma	Intraperitoneal	30 mg/kg, daily for 7 days	Significant tumor growth inhibition and prolonged survival	[1]
Rhabdomyosarcoma	Intraperitoneal	30 mg/kg, daily for 7 days	Significant tumor growth inhibition and prolonged survival		
ADU-S100	CT26 Colon Carcinoma	Intratumoral	50 µg, days 8, 11, 14	~75%	
B16-F10 Melanoma	Intratumoral	50 µg, days 7, 10, 13	~60%		
diABZI	Colorectal Cancer	Intravenous	3 mg/kg	Durable tumor regression	

Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists. This table summarizes the in vivo anti-tumor activity of various STING agonists in different mouse tumor models. The data highlights the route of administration, dosing regimen, and the resulting therapeutic effect.

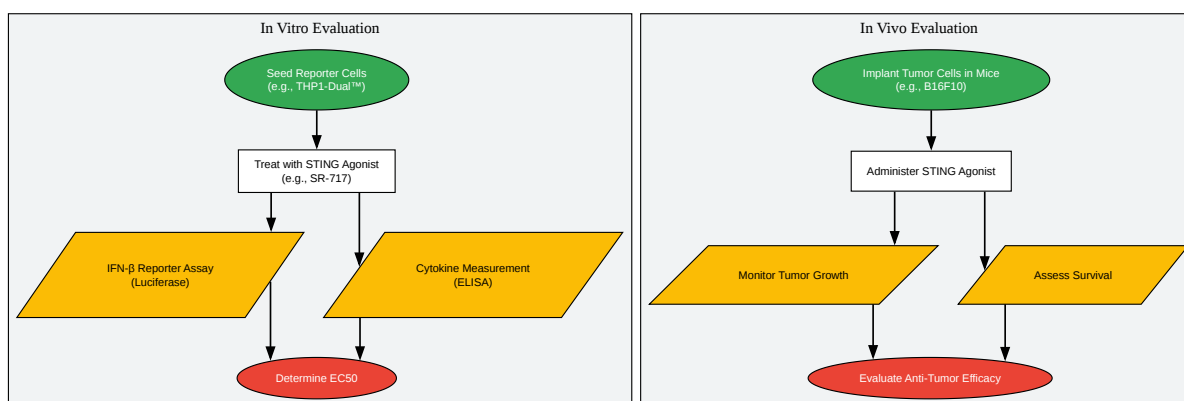
Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the mechanism of action and evaluation of STING agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.



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Caption: The cGAS-STING signaling pathway.



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References

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